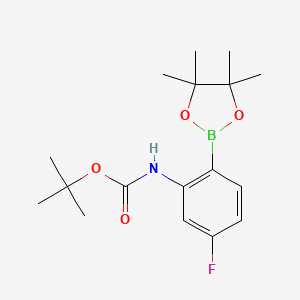
N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Overview
Description
The compound “N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is an organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a benzamide group (a benzene ring attached to a CONH2 group), and a tetramethyl-1,3,2-dioxaborolane group (a boron atom bonded to two oxygen atoms and a carbon ring with four methyl groups attached) .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing a dioxaborolane group are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, a key step in the synthesis of many organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, it’s likely that this compound is a solid at room temperature . Its density, boiling point, and other properties could be determined experimentally .Scientific Research Applications
Synthesis and Structural Analysis
N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and its related compounds are primarily utilized in the field of organic synthesis. They serve as boric acid ester intermediates with benzene rings. Their synthesis typically involves a multi-step substitution reaction, and the structures are often confirmed using spectroscopic methods like FTIR, NMR, and mass spectrometry. X-ray diffraction is also employed for crystallographic and conformational analyses of these compounds. Such studies help in understanding the molecular structures and properties of these intermediates (Huang et al., 2021).
Molecular Orbital and DFT Studies
Density Functional Theory (DFT) is used to calculate the molecular structures of these compounds. These theoretical studies provide insights into the molecular electrostatic potential and frontier molecular orbitals. DFT helps in validating the experimental structural data obtained from methods like X-ray diffraction, offering a deeper understanding of the physicochemical properties of these compounds (Huang et al., 2021).
Borylation Methods
These compounds are also significant in the development of borylation methods. For instance, Pd-catalyzed borylation of aryl bromides using these compounds has been explored. This method is particularly effective in the borylation of aryl bromides bearing sulfonyl groups, providing an efficient route to synthesize derivatives for various applications (Takagi & Yamakawa, 2013).
Applications in Fluorescence Probes and Sensing
These compounds have been used in the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2). The specific structural features of these compounds enable them to exhibit unique fluorescence responses, making them suitable for sensitive detection applications. Such probes are valuable in various fields, including environmental monitoring and biological research (Lampard et al., 2018).
Deboration Reaction and Explosive Detection
Further extending their application in sensing, these compounds have been utilized in studies related to the deboration reaction, which is important for detecting hydrogen peroxide vapors. This has implications in detecting peroxide-based explosives, showcasing the potential of these compounds in security and forensic applications (Fu et al., 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
The boronic acid moiety can interact with the hydroxyl groups of serine or threonine residues in the active site of enzymes, altering their function .
Biochemical Pathways
Boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that the compound could potentially interfere with biochemical pathways involving carbon-carbon bond formation.
Pharmacokinetics
The compound’s solubility in organic solvents such as chloroform, ether, and dichloromethane suggests that it may have good absorption and distribution characteristics. The compound is insoluble in water but may undergo hydrolysis in a humid environment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. For example, the compound’s stability may be affected by humidity, as it may undergo hydrolysis in a humid environment . Additionally, the compound’s efficacy may be influenced by the presence of organic solvents, which can enhance its solubility and facilitate its absorption and distribution in the body .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in borylation reactions .
Molecular Mechanism
It is anticipated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are required to understand these aspects .
Dosage Effects in Animal Models
The effects of different dosages of N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in animal models have not been reported yet. Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
properties
IUPAC Name |
N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BNO3/c1-19(2)20(3,4)25-21(24-19)17-12-8-11-16(13-17)18(23)22-14-15-9-6-5-7-10-15/h5-13H,14H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKRNCQRGXLNPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674678 | |
| Record name | N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1048647-68-2 | |
| Record name | N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(Benzylamino-1-carbonyl)phenyl]boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



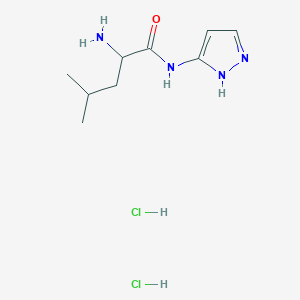
amine](/img/structure/B1532367.png)
![1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1532369.png)
![1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B1532370.png)
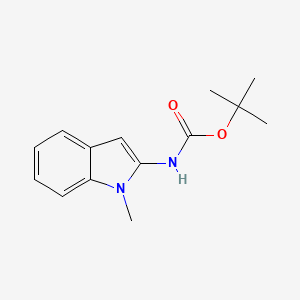
![6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B1532372.png)
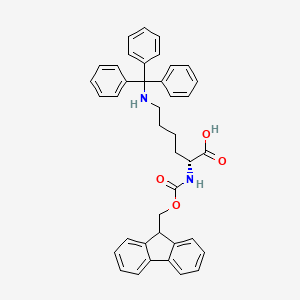


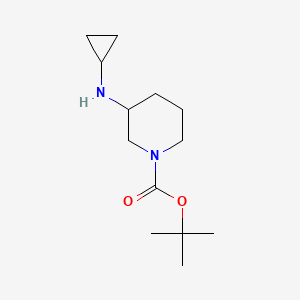
![5-Bromo-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532378.png)
![3-[1-(Morpholin-4-yl)ethyl]aniline](/img/structure/B1532379.png)

